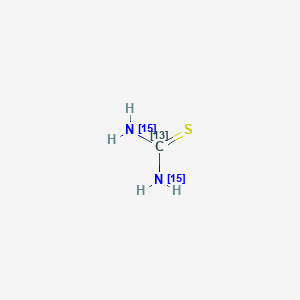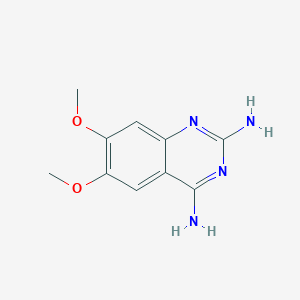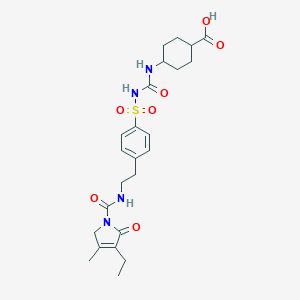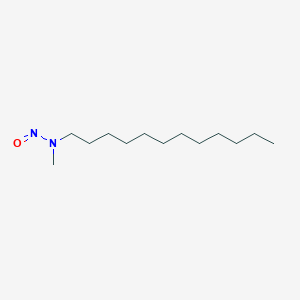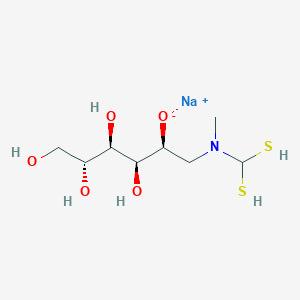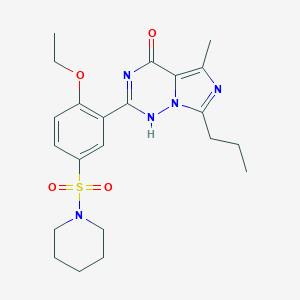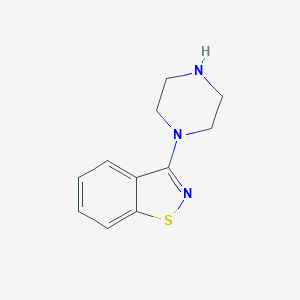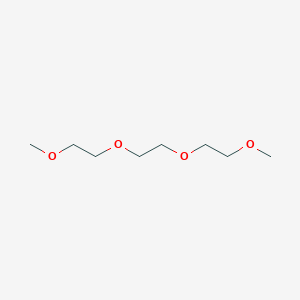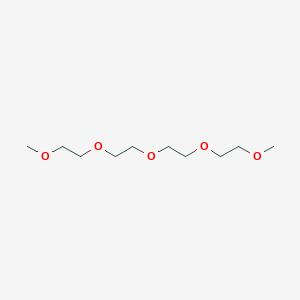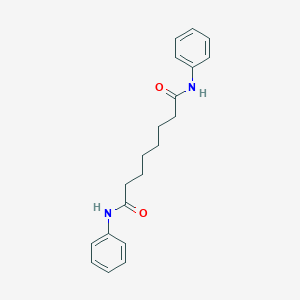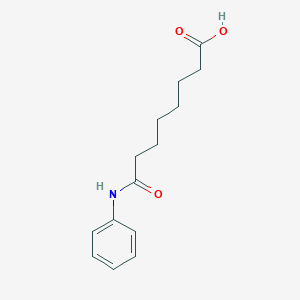
Tri-O-acetyl-D-glucal
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Tri-O-acetyl-D-glucal has been explored through different methods. One notable approach involves the reaction with alcohols in benzene solution in the presence of boron trifluoride, leading to the formation of 2,3-dideoxy-D-erythro-hex-2-enopyranosides, with the α-anomers predominating. This method has been used to prepare known crystalline ethyl α-glucoside in improved yield (Ferrier & Prasad, 1969). Additionally, direct benzylation of triacetylglucal has also been employed as a synthesis method (Boullanger, Martin, & Descotes, 1975).
Molecular Structure Analysis
Studies on the molecular structure of Tri-O-acetyl-D-glucal, particularly through nuclear magnetic resonance (NMR) spectra, have been conducted to understand its structural characteristics. For instance, the NMR spectra of tribenzyl- and triacetyl-D-glucal have been reported, providing insights into the molecular structure of these compounds (Boullanger, Martin, & Descotes, 1975).
Chemical Reactions and Properties
Tri-O-acetyl-D-glucal undergoes various chemical reactions, including with alcohols and phenols in the presence of different catalysts, leading to unsaturated glycopyranosides. For example, treatment with InCl3/CH2Cl2 at ambient temperature has yielded alkyl and aryl 2,3-unsaturated glycopyranosides with good anomeric selectivity (Babu & Balasubramanian, 2000).
Applications De Recherche Scientifique
Carbohydrate Chemistry
Tri-O-acetyl-D-glucal is a building block for the synthesis of oligosaccharides . It’s used in both solution and solid-phase synthesis .
Application
In the field of carbohydrate chemistry, Tri-O-acetyl-D-glucal is used in the construction of carbon–carbon bonds . It’s also used in the formation of carbon–heteroatom bonds .
Method of Application
In one study, 2-acetoxy-3,4,6-tri-O-acetyl-d-glucal was used as a radical acceptor. It reacted with various thiols in the presence of DPAP .
Results
The study found that due to steric interactions, carbohydrates provide high stereoselectivities . Under appropriate conditions, 2-deoxy sugars can be synthesized from bromo sugars in only one step .
Synthesis of Oligosaccharides
Tri-O-acetyl-D-glucal is a building block for the synthesis of oligosaccharides . It’s used in both solution and solid-phase synthesis .
Application
In the field of carbohydrate chemistry, Tri-O-acetyl-D-glucal is used in the construction of carbon–carbon bonds . It’s also used in the formation of carbon–heteroatom bonds .
Method of Application
In one study, 2-acetoxy-3,4,6-tri-O-acetyl-d-glucal was used as a radical acceptor. It reacted with various thiols in the presence of DPAP .
Results
The study found that due to steric interactions, carbohydrates provide high stereoselectivities . Under appropriate conditions, 2-deoxy sugars can be synthesized from bromo sugars in only one step .
Synthesis of α-Glycosides
Tri-O-acetyl-D-glucal has been used in the synthesis of α-glycosides .
Application
α-Glycosides are important in the field of medicinal chemistry due to their biological activities .
Method of Application
Tri-O-acetyl-D-glucal was activated by TMSOTf to generate an oxocarbonium ion intermediate. The intermediate then reacted with phenylacetylene .
Results
The reaction resulted in the formation of vinyl triflate, which further eliminated at 80 °C to afford the desired α-glycoside .
Addition of Heteroatom Radicals to endo-Glycals
Tri-O-acetyl-D-glucal is used in the addition of heteroatom radicals to unsaturated carbohydrates like endo-glycals .
Application
This application is important for chemistry, biology, and medicine. For example, free radicals are involved in several biosynthetic pathways or are used for cancer treatment .
Method of Application
In one study, tri-O-acetyl-D-glucal was used in the formation of carbon–carbon bonds under mild conditions . The mechanisms of radical generation by chemical or photochemical processes and the subsequent reactions of the radicals at the 1-position were discussed .
Results
Due to steric interactions, carbohydrates provide high stereoselectivities . Furthermore, under appropriate conditions, 2-deoxy sugars can be synthesized from bromo sugars in only one step .
Ferrier Rearrangement
Tri-O-acetyl-D-glucal is used as a catalyst in the Ferrier rearrangement .
Application
The Ferrier rearrangement leads to the formation of alkyl and aryl 2,3-unsaturated-O-glycosides, which are versatile chiral intermediates in the synthesis of several biologically active natural products .
Method of Application
In one study, Bi(OTf)3 and SiO2-Bi(OTf)3 were found to effectively catalyze the Ferrier rearrangement of tri-O-acetyl glycals with different alcohols .
Results
The rearrangement provided an effective route to 2,3-unsaturated O-glycosides with good anomeric selectivity and good to excellent yields after short reaction times .
Safety And Hazards
When handling Tri-O-acetyl-D-glucal, it is advised to avoid dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Tri-O-acetyl-D-glucal has been used in various research studies and its potential applications are vast. For instance, it has been used in the synthesis of a 16-membered macrolactone natural product (−)-A26771B , and in the synthesis of poly(lactic acid) materials through copolymerisation . It has also been used in the synthesis of ω-aminoalkyl 2-deoxy- and 2,3-dideoxy-d-hexopyranosides . These studies suggest that Tri-O-acetyl-D-glucal could have more potential applications in the future.
Propriétés
IUPAC Name |
[(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPWGHLVUPBSLP-UTUOFQBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Sigma-Aldrich MSDS] | |
| Record name | Tri-O-acetyl-D-glucal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21786 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tri-O-acetyl-D-glucal | |
CAS RN |
3685-88-9, 2873-29-2 | |
| Record name | 1,5-Anhydro-2-deoxy-arabino-hex-1-enitol 3,4,6-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3685-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tri-O-acetyl-D-glucal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2873-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



